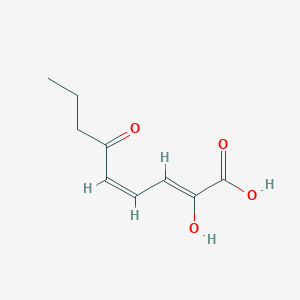
2-Hydroxy-6-oxo-nona-2,4-dienoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-6-oxo-nona-2,4-dienoate (HONA) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. HONA is a member of the class of compounds known as homogentisate dioxygenase inhibitors, which have been shown to have a wide range of biochemical and physiological effects.
作用機序
The mechanism of action of 2-Hydroxy-6-oxo-nona-2,4-dienoate involves the inhibition of the enzyme homogentisate dioxygenase, which is involved in the degradation of the amino acid tyrosine. By inhibiting this enzyme, this compound can disrupt the normal metabolism of tyrosine, leading to the accumulation of homogentisic acid. This accumulation can lead to various biochemical and physiological effects, including oxidative stress, inflammation, and cell death.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are diverse and complex. This compound has been shown to induce oxidative stress and inflammation in various cell types, leading to cell death and tissue damage. However, this compound has also been shown to have antioxidant and anti-inflammatory properties, which make it a potential therapeutic agent for various diseases. Additionally, this compound has been shown to have herbicidal properties, which make it a potential alternative to traditional herbicides.
実験室実験の利点と制限
The advantages of using 2-Hydroxy-6-oxo-nona-2,4-dienoate in lab experiments include its ability to induce oxidative stress and inflammation in various cell types, making it a useful tool for studying the mechanisms of these processes. Additionally, this compound has been shown to have herbicidal properties, making it a potential alternative to traditional herbicides in agricultural research. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for careful handling and disposal of the compound.
将来の方向性
The future directions for research on 2-Hydroxy-6-oxo-nona-2,4-dienoate are numerous and diverse. One potential direction is the development of this compound-based therapeutics for the treatment of various diseases, including arthritis, diabetes, and cancer. Another potential direction is the use of this compound as a tool for environmental remediation, where it can be used to degrade environmental pollutants. Additionally, further research is needed to elucidate the biochemical and physiological effects of this compound and its potential applications in various fields.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of this compound involves the reaction of homogentisic acid with oxygen and iron ions, and the resulting product has been extensively studied for its potential applications in medicine, agriculture, and environmental science. This compound has been shown to have diverse and complex biochemical and physiological effects, including oxidative stress, inflammation, and cell death. While this compound has advantages and limitations for lab experiments, its potential applications in various fields make it a promising candidate for further research.
合成法
The synthesis of 2-Hydroxy-6-oxo-nona-2,4-dienoate involves the reaction of homogentisic acid with oxygen and iron ions. The reaction proceeds via a dioxygenase mechanism, where two oxygen atoms are inserted into the aromatic ring of homogentisic acid. The resulting product is this compound, which can be isolated and purified using standard chemical techniques.
科学的研究の応用
2-Hydroxy-6-oxo-nona-2,4-dienoate has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, this compound has been shown to have anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various diseases, including arthritis, diabetes, and cancer. In agriculture, this compound has been shown to have herbicidal properties, which make it a potential alternative to traditional herbicides. In environmental science, this compound has been shown to have the ability to degrade environmental pollutants, making it a potential tool for environmental remediation.
特性
CAS番号 |
148642-20-0 |
|---|---|
分子式 |
C10H13NO3 |
分子量 |
184.19 g/mol |
IUPAC名 |
(2Z,4Z)-2-hydroxy-6-oxonona-2,4-dienoic acid |
InChI |
InChI=1S/C9H12O4/c1-2-4-7(10)5-3-6-8(11)9(12)13/h3,5-6,11H,2,4H2,1H3,(H,12,13)/b5-3-,8-6- |
InChIキー |
XUNCLPUITPERRV-NIOMPZRHSA-N |
異性体SMILES |
CCCC(=O)/C=C\C=C(\C(=O)O)/O |
SMILES |
CCCC(=O)C=CC=C(C(=O)O)O |
正規SMILES |
CCCC(=O)C=CC=C(C(=O)O)O |
同義語 |
2-HONDO 2-hydroxy-6-oxo-nona-2,4-dienoate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




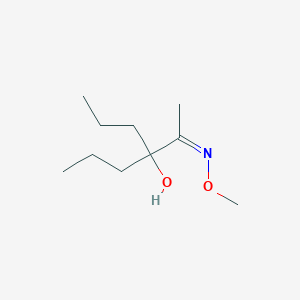
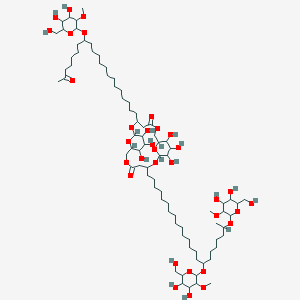
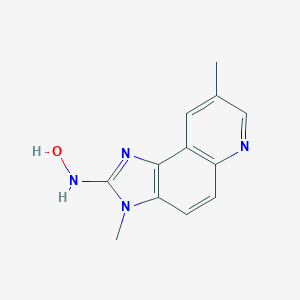

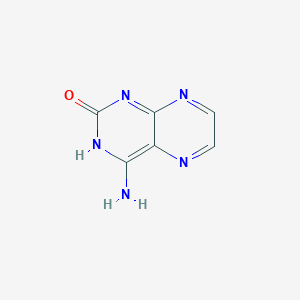
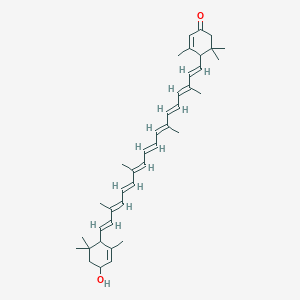

![2-O-methyl 4a-O-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 10-[3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-11-hydroxy-9-(hydroxymethyl)-2,6a,6b,9,12a-pentamethyl-1,3,4,5,6,7,8,8a,10,11,12,14b-dodecahydropicene-2,4a-dicarboxylate](/img/structure/B232742.png)

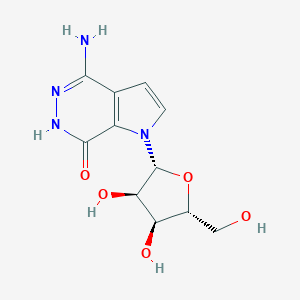
![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[(4S,5R,13S,18S)-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B232774.png)

